molecular formula C19H16F3N3O2 B12130859 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide

4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide

Cat. No.: B12130859
M. Wt: 375.3 g/mol
InChI Key: CTBFVOJINORUHH-UHFFFAOYSA-N
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Description

4-(4-Oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide is a synthetic small molecule characterized by a quinazolin-4(3H)-one core linked via a butanamide chain to a 4-(trifluoromethyl)phenyl group. The quinazolinone scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, particularly enzymes and receptors involved in cancer and viral infections . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the butanamide linker provides conformational flexibility for target binding .

Properties

Molecular Formula

C19H16F3N3O2

Molecular Weight

375.3 g/mol

IUPAC Name

4-(4-oxoquinazolin-3-yl)-N-[4-(trifluoromethyl)phenyl]butanamide

InChI

InChI=1S/C19H16F3N3O2/c20-19(21,22)13-7-9-14(10-8-13)24-17(26)6-3-11-25-12-23-16-5-2-1-4-15(16)18(25)27/h1-2,4-5,7-10,12H,3,6,11H2,(H,24,26)

InChI Key

CTBFVOJINORUHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCCC(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . The reaction tolerates a broad scope of substrates and can afford a variety of desirable products in good to excellent yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different quinazolinone derivatives.

    Reduction: Reduction reactions can modify the quinazolinone ring, leading to different structural analogs.

    Substitution: The compound can undergo substitution reactions, particularly at the quinazolinone ring or the trifluoromethyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

Scientific Research Applications

Biological Activities

Antimicrobial Properties : Quinazoline derivatives are recognized for their antimicrobial activities. Research indicates that 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide exhibits notable efficacy against various bacterial and fungal strains. For instance, studies have shown that compounds with similar structures can inhibit the growth of pathogens like Mycobacterium smegmatis and Candida albicans .

Antitumor Effects : The compound has been investigated for its potential antitumor effects. Quinazoline derivatives often act on specific molecular targets involved in cancer cell proliferation. It has been suggested that this compound may inhibit certain kinases or enzymes associated with tumor growth, making it a candidate for further development in cancer therapeutics .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation using photocatalysts like fluorescein. This method allows for the efficient production of the compound without requiring metal catalysts .

Comparison with Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-(4-trifluoromethylphenyl)-5-methylquinazolin-4(3H)-oneQuinazolinone core with methyl substitutionMethyl group affects solubility and activity
4-(2-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]butanamideSimilar but with fluorophenyl instead of quinazolineVariation in biological activity due to different substituents
3-(trifluoromethyl)quinazolin-4(3H)-oneLacks butanamide side chainFocus on the quinazoline core's activity

This table illustrates how structural variations can impact biological activity and pharmacological profiles .

Industrial Applications

In addition to its research applications, 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide may find utility in industrial settings, particularly in the development of new materials with enhanced stability and reactivity. Its unique chemical properties could be leveraged in formulating new compounds for various applications .

Mechanism of Action

The mechanism of action of 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit aldose reductase, an enzyme involved in diabetic complications . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Quinazolinone Derivatives

The compound shares structural similarities with several quinazolinone-based molecules, differing primarily in substituents and linker chains. Key examples include:

Compound Name Substituents/Modifications Key Features Biological Activity (if reported) Reference
N-(4-Acetamidophenyl)-2-(4-oxoquinazolin-3(4H)-yl)butanamide Shorter butanamide chain (2-yl); 4-acetamidophenyl group Reduced chain length may affect binding affinity; acetamido group improves solubility Not explicitly reported
4-(2-(4-Fluorophenyl)-4-oxoquinazolin-3(4H)-yl)-N-(thiazolidin-3-yl)benzamides (VIa-n) Thiazolidinone ring; fluorophenyl substituents Enhanced anticancer activity via thiazolidinone moiety IC50: 0.030–0.050 µM (MCF-7, A549)
4-((2-(4-Isopropylbenzyl)-4-oxoquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide Benzyl and methoxypropyl substituents Increased bulkiness; potential RSV inhibition Antiviral (RSV inhibition)
N-(4-Fluorobenzyl)-4-[1-(3-nitrobenzyl)-2,4-dioxoquinazolin-3(4H)-yl]butanamide Nitrobenzyl and fluorobenzyl groups Nitro group may enhance electrophilic reactivity Not explicitly reported

Functional Group Impact on Activity

  • Trifluoromethyl vs. Acetamido Groups : The trifluoromethyl group in the target compound improves membrane permeability compared to the acetamido group in ’s analog, which may enhance oral bioavailability .
  • Heterocyclic Additions: Thiazolidinone-containing derivatives () exhibit superior anticancer activity (IC50 < 0.05 µM) due to additional hydrogen-bonding and π-π stacking interactions .

Pharmacological Potential

  • Anticancer Activity: Quinazolinone-thiazolidinone hybrids () show nanomolar potency against breast (MCF-7) and lung (A549) cancer cells, suggesting the target compound may share similar mechanisms, such as tubulin inhibition or kinase modulation .
  • Antiviral Activity : Analogous compounds with benzyl substituents () inhibit respiratory syncytial virus (RSV), highlighting the scaffold’s versatility in antiviral drug design .

Biological Activity

The compound 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide is a member of the quinazoline family, which is notable for its diverse biological activities. The structure includes a quinazolin-4-one moiety, recognized for its medicinal properties. The incorporation of a trifluoromethyl group enhances lipophilicity, potentially increasing biological activity, making it a compelling candidate for pharmaceutical research.

Structural Characteristics

This compound features a bicyclic structure with significant pharmacological implications. The trifluoromethyl group is known to influence the compound's interaction with biological targets, enhancing its efficacy in various applications.

Property Details
Molecular FormulaC21H18F3N3O
Molecular Weight423.39 g/mol
StructureQuinazoline derivative with a butanamide side chain and trifluoromethyl substitution

Biological Activities

Research has shown that quinazoline derivatives exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds in the quinazoline family have been reported to possess potent antibacterial properties against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics like ciprofloxacin .
  • Cytotoxicity : Studies indicate that derivatives of quinazoline can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to 4-(4-oxoquinazolin-3(4H)-yl)-N-[4-(trifluoromethyl)phenyl]butanamide have shown moderate cytotoxicity against breast cancer MCF-7 cells .
  • Inhibition of Enzymes : The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes. It has demonstrated moderate inhibition of COX-2 and LOX enzymes, suggesting potential anti-inflammatory properties .

Case Studies

  • Antimicrobial Efficacy : A study on quinazoline derivatives highlighted their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential in overcoming antibiotic resistance .
  • Cytotoxicity Assessment : In vitro assays revealed that certain derivatives exhibited IC50 values indicating significant cytotoxic effects against cancer cell lines, suggesting their potential as therapeutic agents in oncology .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinities of this compound to various biological targets. These studies revealed that the trifluoromethyl group facilitates strong interactions with target proteins through hydrogen bonding and π–π stacking interactions, enhancing biological activity .

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